4-Methyl-1,2,3,4-tetrahydroisoquinoline

Catalog No.
S1479854
CAS No.
110851-65-5
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1,2,3,4-tetrahydroisoquinoline

CAS Number

110851-65-5

Product Name

4-Methyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

4-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3

InChI Key

TWIPIAJYKZMIPL-UHFFFAOYSA-N

SMILES

CC1CNCC2=CC=CC=C12

Canonical SMILES

CC1CNCC2=CC=CC=C12

Medicinal Chemistry

Summary of Application: 4-Methyl-1,2,3,4-tetrahydroisoquinoline is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Methods of Application: The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The structural–activity relationship (SAR), and their mechanism of action are studied in detail .

Results or Outcomes: The studies have brought to the forefront the question of the physiological significance of endogenous MAO inhibitors and suggested a role for endogenous tetrahydroisoquinolines in the control of neurotransmitter function, and prevention of neurotoxicity related to MAO activity in the brain .

Neuropharmacology

Summary of Application: 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its effects on dopaminergic neurons .

Methods of Application: Studies have been conducted where the actions of 1-Methyl-1,2,3,4-tetrahydroisoquinoline and tetrahydroisoquinoline were directly compared .

Results or Outcomes: The studies suggest that tetrahydroisoquinoline, in fact, produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered tetrahydroisoquinoline in high doses .

Biological Activities

Summary of Application: 4-Methyl-1,2,3,4-tetrahydroisoquinoline is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .

Methods of Application: The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The structural–activity relationship (SAR), and their mechanism of action are studied in detail .

Results or Outcomes: The studies have brought to the forefront the question of the physiological significance of endogenous MAO inhibitors and suggested a role for endogenous tetrahydroisoquinolines in the control of neurotransmitter function, and prevention of neurotoxicity related to MAO activity in the brain .

Neuroprotective Activity

Summary of Application: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity .

Antidepressant Activity

Summary of Application: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance that demonstrates antidepressant activity .

Methods of Application: Studies have been conducted where the actions of 1-Methyl-1,2,3,4-tetrahydroisoquinoline were directly compared .

Results or Outcomes: The studies suggest that 1-Methyl-1,2,3,4-tetrahydroisoquinoline, in fact, produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered 1-Methyl-1,2,3,4-tetrahydroisoquinoline in high doses .

Parkinsonism-Preventing Substance

Summary of Application: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance that demonstrates parkinsonism-preventing activity .

4-Methyl-1,2,3,4-tetrahydroisoquinoline is a bicyclic organic compound that belongs to the class of tetrahydroisoquinolines. Its chemical formula is C10H13N, and it features a methyl group attached to the nitrogen atom in the isoquinoline structure. This compound is characterized by its unique bicyclic framework, which is significant in medicinal chemistry due to its role as a precursor for various bioactive molecules.

Research suggests 4-Me-THIQ might play a role in some biological processes. Studies have shown it to exhibit weak inhibitory activity on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters []. However, the specific mechanism of action and its physiological significance require further investigation.

. One common method is the Pictet–Spengler condensation, where an amine reacts with an aldehyde to form the tetrahydroisoquinoline structure. This reaction can be facilitated by Lewis acids like boron trifluoride etherate (BF3·OEt2) .

Another notable reaction includes the α-amidoalkylation, which allows for the efficient formation of 4-substituted tetrahydroisoquinolines . Additionally, various synthetic pathways have been explored, including multi-component reactions involving aromatic aldehydes and other reagents .

4-Methyl-1,2,3,4-tetrahydroisoquinoline exhibits significant biological activity. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems. The compound shows promise in treating conditions like Parkinson's disease and depression due to its interaction with dopaminergic pathways . Furthermore, it has been identified as a potential anticonvulsant agent .

Several synthesis methods have been developed for 4-Methyl-1,2,3,4-tetrahydroisoquinoline:

  • Pictet–Spengler Reaction: Involves the condensation of an amine with an aldehyde in the presence of a Lewis acid.
  • α-Amidoalkylation: A method that allows for the introduction of substituents at the 4-position of the tetrahydroisoquinoline ring.
  • Multi-Component Reactions: These involve combining multiple reactants in a single reaction vessel to form the desired compound efficiently .

The applications of 4-Methyl-1,2,3,4-tetrahydroisoquinoline span various fields:

  • Pharmaceuticals: Its derivatives are explored for neuroprotective and antidepressant properties.
  • Chemical Research: Serves as a building block in synthesizing more complex organic compounds.
  • Material Science: Investigated for potential use in developing new materials due to its unique structural properties.

Studies on 4-Methyl-1,2,3,4-tetrahydroisoquinoline have focused on its interactions with various biological targets. Notably, it has shown interactions with neurotransmitter receptors and enzymes involved in neurochemical pathways. The compound's ability to modulate these systems underlies its therapeutic potential in neurological disorders .

Several compounds share structural similarities with 4-Methyl-1,2,3,4-tetrahydroisoquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at position 1Exhibits anticonvulsant activity
6-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group at position 6Potentially enhances cognitive functions
1-(3-Hydroxyphenyl)-1,2,3,4-tetrahydroisoquinolineHydroxyphenyl substituent at position 1Investigated for anticancer properties

Uniqueness of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

What sets 4-Methyl-1,2,3,4-tetrahydroisoquinoline apart from its analogs is its specific methyl substitution pattern and resultant biological activity. While other tetrahydroisoquinolines may exhibit similar structural characteristics or biological activity profiles, the unique combination of properties associated with this compound makes it particularly valuable in medicinal chemistry.

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-09-13

Explore Compound Types